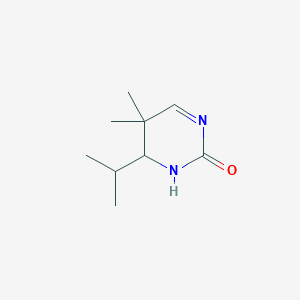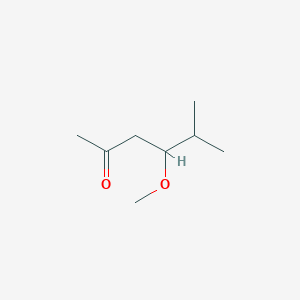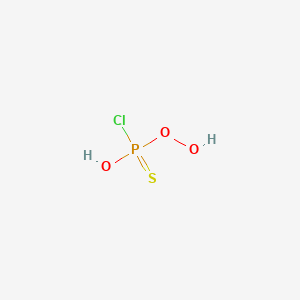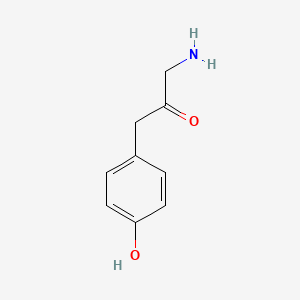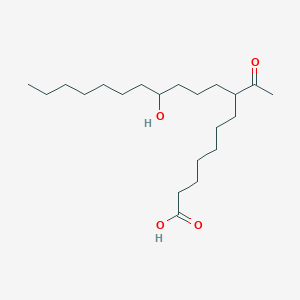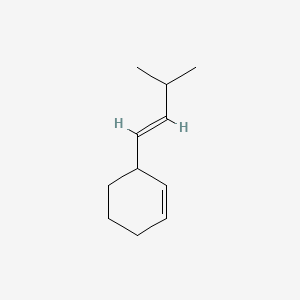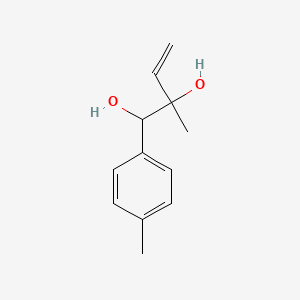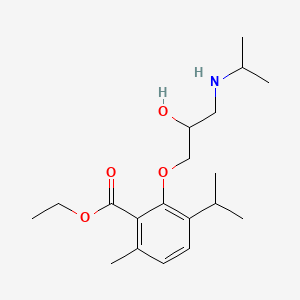
N'-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce a variety of substituted pyridazinones.
Aplicaciones Científicas De Investigación
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: It is used as a tool compound to study various biological processes and pathways.
Material Science: It is explored for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3-hydroxypyridazine: A precursor in the synthesis of the target compound.
N,N-Dimethylformamide dimethyl acetal: Another precursor used in the synthesis.
Pyridazinone Derivatives: A class of compounds with similar structures and biological activities.
Uniqueness
N’-(6-Chloro-2-oxo-2lambda~5~-pyridazin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific substitution pattern and the presence of the chloro and dimethylamino groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
53857-40-2 |
|---|---|
Fórmula molecular |
C7H9ClN4O |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
N'-(6-chloro-2-oxidopyridazin-2-ium-3-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4O/c1-11(2)5-9-7-4-3-6(8)10-12(7)13/h3-5H,1-2H3 |
Clave InChI |
POEWXXIKGZFQKP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=[N+](N=C(C=C1)Cl)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


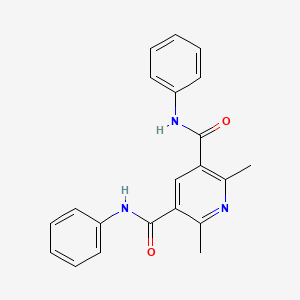
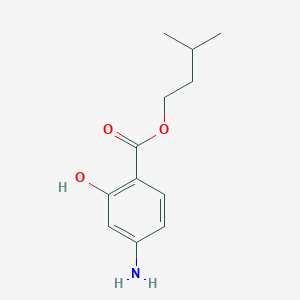
![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2,5,8,11-Tetraoxa-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B14646336.png)
